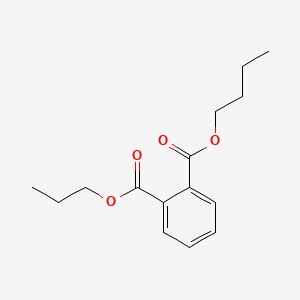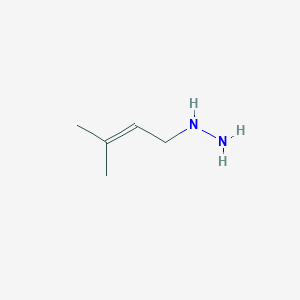![molecular formula C23H22N2O5S B15343859 (4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 131528-29-5](/img/structure/B15343859.png)
(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is a chemical compound known for its significant role in the synthesis of cephalosporin antibiotics. This compound is characterized by its complex molecular structure, which includes a cephem ring, a phenylacetamido group, and a p-methoxybenzyl ester group. It is commonly used as an intermediate in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester typically involves multiple steps:
Starting Material: The process begins with penicillin G potassium salt.
Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.
Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.
Ring Opening: The sulfoxide ester undergoes a ring-opening reaction with 2-mercaptobenzothiazole, followed by treatment with phenylsulfinic acid to form an intermediate.
Chlorination: The intermediate is chlorinated using chlorine gas.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the key technological conditions to ensure high yield, safety, and environmental protection. The process leverages abundant raw materials, such as penicillin industrial salt, and employs efficient reaction conditions to produce the compound at a large scale .
化学反応の分析
Types of Reactions
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives, which are crucial intermediates in the synthesis of antibiotics .
科学的研究の応用
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of cephalosporin antibiotics, facilitating the development of new antibiotic compounds.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibacterial agents.
Medicine: It is integral to the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.
作用機序
The mechanism of action of 7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is primarily related to its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s molecular structure allows it to interact with bacterial enzymes, disrupting the formation of the cell wall and rendering the bacteria vulnerable to the host’s immune system .
類似化合物との比較
Similar Compounds
7-aminocephalosporanic acid (7-ACA): Another key intermediate in cephalosporin synthesis.
7-amino-3-deacetoxycephalosporanic acid (7-ADCA): Used in the production of various cephalosporins.
Cefaclor: A second-generation cephalosporin antibiotic.
Cefazolin: A first-generation cephalosporin antibiotic.
Uniqueness
7-phenylacetamido-3-cephem-4-carboxylic p-methoxybenzyl ester is unique due to its specific molecular structure, which includes a chloromethyl group and a p-methoxybenzyl ester group. This structure allows for the synthesis of a wide range of cephalosporin antibiotics with different properties and spectra of activity .
特性
CAS番号 |
131528-29-5 |
|---|---|
分子式 |
C23H22N2O5S |
分子量 |
438.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl (6S)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-29-17-9-7-16(8-10-17)14-30-23(28)18-11-12-31-22-20(21(27)25(18)22)24-19(26)13-15-5-3-2-4-6-15/h2-11,20,22H,12-14H2,1H3,(H,24,26)/t20?,22-/m0/s1 |
InChIキー |
FPDBRUANYIQYNR-IAXKEJLGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CCS[C@@H]3N2C(=O)C3NC(=O)CC4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CCSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


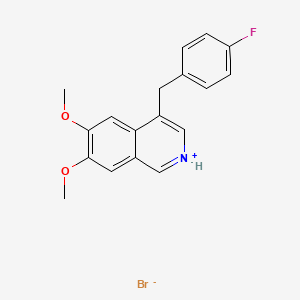
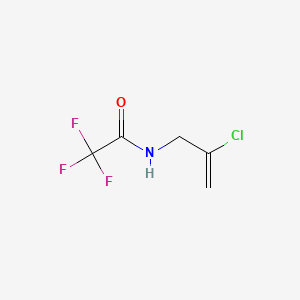
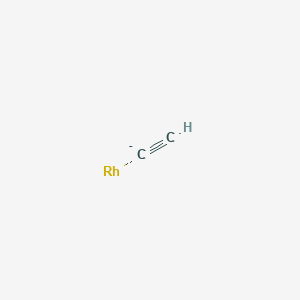
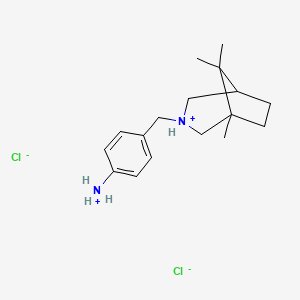
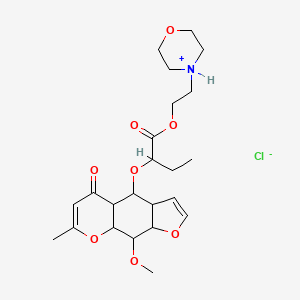
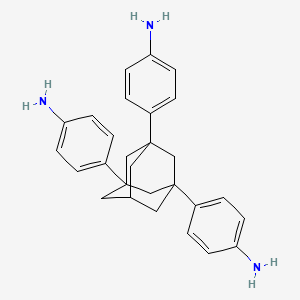
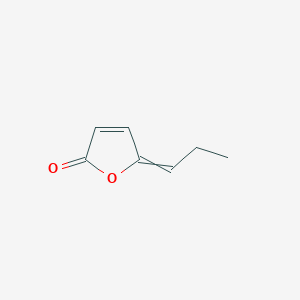
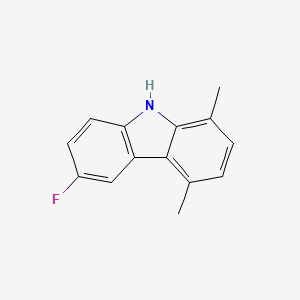
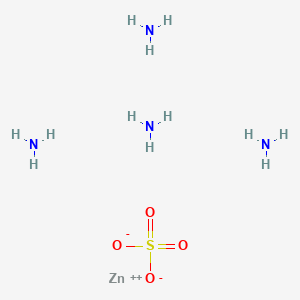
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
